5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine
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Overview
Description
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thioadenosine moiety linked to a dimethylaminoethyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine typically involves the reaction of adenosine derivatives with dimethylaminoethyl thiol. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Properties
CAS No. |
86072-53-9 |
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Molecular Formula |
C14H22N6O3S |
Molecular Weight |
354.43 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[2-(dimethylamino)ethylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3S/c1-19(2)3-4-24-5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
LXVDXPZPBUGNIG-IDTAVKCVSA-N |
Isomeric SMILES |
CN(C)CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(C)CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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